molecular formula C10H14ClNO2 B1412791 [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol CAS No. 2169428-72-0

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Cat. No.: B1412791
CAS No.: 2169428-72-0
M. Wt: 215.67 g/mol
InChI Key: UYDFCIVIXHQIJG-UHFFFAOYSA-N
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Description

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a chloro group and an isobutoxy group on the pyridine ring, along with a methanol moiety, makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol typically involves the following steps:

    Chlorination: Introduction of a chloro group at the 6th position of the pyridine ring.

    Isobutoxylation: Substitution of a hydrogen atom with an isobutoxy group at the 5th position.

    Methanol Addition: Addition of a methanol group at the 2nd position.

Industrial Production Methods: Industrial production may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Specific details would require consultation with industrial chemistry sources.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Ammonia, thiols, and other nucleophiles.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dechlorinated compounds.

    Substitution Products: Amino or thiol-substituted pyridines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. Detailed mechanisms would require experimental data and studies.

Comparison with Similar Compounds

  • (6-Chloro-5-methoxypyridin-2-yl)-methanol
  • (6-Chloro-5-ethoxypyridin-2-yl)-methanol
  • (6-Chloro-5-propoxypyridin-2-yl)-methanol

Comparison:

  • Structural Differences: Variations in the alkoxy group (methoxy, ethoxy, propoxy) can influence the compound’s reactivity and properties.
  • Unique Features: The isobutoxy group in [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol may provide distinct steric and electronic effects, potentially leading to unique applications and reactivity.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable subject for scientific research.

Feel free to add specific details or consult scientific literature for more precise information

Properties

IUPAC Name

[6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDFCIVIXHQIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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